2-((4-Chlorobenzyl)sulfanyl)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid
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Overview
Description
2-((4-Chlorobenzyl)sulfanyl)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid is a complex organic compound characterized by its unique structure, which includes a chlorobenzyl group, a sulfanyl linkage, a cyclohexylphenyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorobenzyl)sulfanyl)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid typically involves multiple steps:
Formation of the Chlorobenzyl Intermediate: The initial step involves the chlorination of benzyl alcohol to form 4-chlorobenzyl chloride.
Sulfanyl Linkage Formation: The 4-chlorobenzyl chloride is then reacted with thiourea to form 4-chlorobenzylthiourea, which is subsequently hydrolyzed to yield 4-chlorobenzyl mercaptan.
Coupling with Cyclohexylphenyl Group: The 4-chlorobenzyl mercaptan is then coupled with 4-cyclohexylphenyl acetic acid under basic conditions to form the desired sulfanyl linkage.
Oxobutanoic Acid Formation: The final step involves the oxidation of the intermediate to introduce the oxobutanoic acid moiety, typically using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorobenzyl)sulfanyl)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the oxobutanoic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted benzyl derivatives.
Scientific Research Applications
2-((4-Chlorobenzyl)sulfanyl)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((4-Chlorobenzyl)sulfanyl)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The compound’s structure allows it to interact with hydrophobic pockets in proteins, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Bromobenzyl)sulfanyl)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid
- 2-((4-Methylbenzyl)sulfanyl)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid
- 2-((4-Nitrobenzyl)sulfanyl)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid
Uniqueness
Compared to similar compounds, 2-((4-Chlorobenzyl)sulfanyl)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid is unique due to the presence of the chlorobenzyl group, which can influence its reactivity and interaction with biological targets. The combination of the sulfanyl linkage and the oxobutanoic acid moiety also contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4-(4-cyclohexylphenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClO3S/c24-20-12-6-16(7-13-20)15-28-22(23(26)27)14-21(25)19-10-8-18(9-11-19)17-4-2-1-3-5-17/h6-13,17,22H,1-5,14-15H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGMIUZSKCOUQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)CC(C(=O)O)SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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